3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

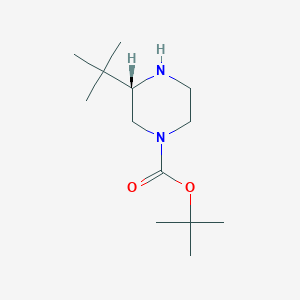

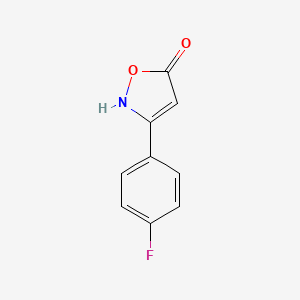

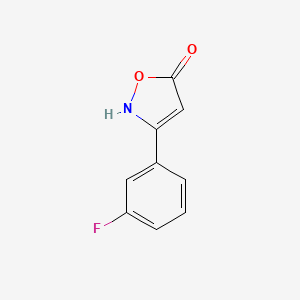

The compound “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” seems to be a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms), a phenyl ring (a six-membered ring of carbon atoms), and a tert-butyl group (a carbon atom bonded to three methyl groups) .

Synthesis Analysis

While specific synthesis methods for “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” were not found, related compounds have been synthesized using various methods. For instance, 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, was synthesized via an aldol condensation in an ionic liquid .科学研究应用

Synthesis of Fragrance Compounds

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: is used in the synthesis of various fragrance compounds. A notable application is its use as a precursor in the synthesis of Lilial® , a widely used fragrance compound . The synthesis process involves an aldol condensation in an ionic liquid, which has been shown to increase yields and selectivity compared to traditional organic solvents .

Development of Ionic Liquids

The compound’s synthesis process has contributed to the development of ionic liquids . These are salts in the liquid state, which are often used as solvents for chemical reactions. The research on 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol has helped in understanding the reaction selectivity in ionic liquids .

Catalysis Research

In the context of catalysis, the compound’s synthesis involves the use of piperidine as a base catalyst. This has implications for research into base-catalyzed reactions and the development of new catalysts that can improve reaction efficiency .

Green Chemistry

The synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol aligns with the principles of green chemistry . It emphasizes the use of environmentally benign solvents and aims to reduce the generation of hazardous substances .

Selectivity in Chemical Synthesis

The research has highlighted the importance of selectivity in chemical synthesis. By suppressing self-aldol condensation of propanal, the synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol demonstrates how to achieve high selectivity in cross-aldol condensation products .

Organic Solvent Alternatives

The use of ionic liquids in the synthesis of this compound provides an alternative to traditional organic solvents. This has broader implications for the chemical industry in terms of finding safer and more sustainable solvent systems .

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl isocyanate and 4-tert-butylphenyl salicylate , have been reported to interact with various biological targets. For instance, 4-tert-butylphenyl salicylate has been shown to down-regulate the NF-kappa B pathway , which plays a crucial role in immune and inflammatory responses.

Mode of Action

For example, Tebufenpyrad, a compound with a similar structure, inhibits the mitochondrial complex I, leading to a lack of ATP production and cell death .

Biochemical Pathways

For instance, 4-tert-butylphenyl salicylate has been reported to down-regulate the NF-kappa B pathway , which is involved in the regulation of immune and inflammatory responses.

属性

IUPAC Name |

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXCLFWVHHUENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)

![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)